molecular formula C₁₇H₁₄N₂O₃ B1159970 N-Ethanone Oxcarbazepine

N-Ethanone Oxcarbazepine

Cat. No.: B1159970
M. Wt: 294.3
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethanone Oxcarbazepine, also known as Oxcarbazepine EP Impurity L and Oxcarbazepine Related Compound B (USP), is a characterized analytical standard provided with comprehensive documentation . This compound is an important pharmaceutical impurity reference material, essential for quality control and analytical research during the development and manufacturing of the antiepileptic drug Oxcarbazepine . With the CAS registry number 2642430-28-0, it has a defined molecular formula of C17H14N2O3 and a molecular weight of 294.3 g/mol . Its IUPAC name is N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide . This product is fully validated for use in regulatory filings, such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), and is supplied with a detailed Structure Elucidation Report (SER) to ensure data integrity and regulatory compliance . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₇H₁₄N₂O₃

Molecular Weight

294.3

Synonyms

N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide;  USP Oxcarbazepine Related Compound B; 

Origin of Product

United States

N Ethanone Oxcarbazepine: Structural Characterization and Classification

Elucidation of Chemical Structure and Nomenclature within the Dibenzoazepine Framework

N-Ethanone Oxcarbazepine (B1677851) is chemically known as N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide. Its molecular structure is built upon a dibenzo[b,f]azepine core, a tricyclic system that is also the foundational framework for Oxcarbazepine itself nih.gov.

The nomenclature reveals key structural modifications to the parent Oxcarbazepine molecule. The "N-Ethanone" or "N-Acetyl" prefix indicates the presence of an acetyl group (CH₃CO-) attached to the nitrogen atom of the carboxamide group at the 5-position of the dibenzoazepine ring allmpus.com. This acetylation distinguishes it from Oxcarbazepine, which has an unsubstituted carboxamide group (-CONH₂) at this position. The remainder of the name, "10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide," describes the core structure it shares with Oxcarbazepine, featuring a ketone group at the 10-position allmpus.com.

The molecular formula for N-Ethanone Oxcarbazepine is C₁₇H₁₄N₂O₃, and it has a molecular weight of approximately 294.3 g/mol allmpus.com.

Classification as a Synthetic Derivative and Potential Impurity of Oxcarbazepine

This compound is recognized as a synthetic derivative of Oxcarbazepine. In the context of pharmaceutical manufacturing, it is primarily classified as a process-related impurity that can arise during the synthesis of Oxcarbazepine jopcr.comsynthinkchemicals.com. Regulatory bodies and pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), designate this compound as "Oxcarbazepine EP Impurity L" and "Oxcarbazepine USP Related Compound B," respectively allmpus.com.

The formation of such impurities is a critical aspect of drug manufacturing, necessitating the development of analytical methods to detect and quantify their presence to ensure the purity and safety of the final pharmaceutical product rroij.comsemanticscholar.orgnih.gov. The synthesis and characterization of these impurities are essential for their use as reference standards in quality control processes jopcr.com.

Relationship to Other Oxcarbazepine Derivatives and Metabolites (e.g., 10-Monohydroxy Derivative (MHD)) in Research Contexts

In the study of Oxcarbazepine, it is crucial to distinguish between impurities, such as this compound, and metabolites, which are formed in the body after drug administration. The principal and pharmacologically active metabolite of Oxcarbazepine is the 10-Monohydroxy Derivative (MHD), also known as licarbazepine researchgate.netdoi.orgnih.govnih.gov. Oxcarbazepine itself is considered a prodrug that is rapidly and extensively converted to MHD in the body nih.govnih.gov.

While this compound is a synthetic by-product, MHD is a product of in vivo metabolism nih.gov. Research in the context of Oxcarbazepine often focuses on the pharmacokinetic and pharmacodynamic properties of MHD, as it is the primary contributor to the therapeutic effects of the parent drug researchgate.netnih.gov.

In analytical research, the focus is on developing robust methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), to effectively separate and quantify Oxcarbazepine from its impurities, including this compound, and its metabolites, like MHD rroij.comsemanticscholar.org. This is vital for both quality control of the drug substance and for studying the drug's behavior in biological systems nih.gov. The distinct chemical structures of this compound (an N-acetylated derivative) and MHD (a reduced derivative at the 10-position) allow for their separation and individual characterization in analytical studies semanticscholar.orgnih.gov.

Another significant, albeit minor, metabolite of Oxcarbazepine is the 10,11-dihydroxy derivative (DHD), which is considered inactive nih.gov. The comprehensive analysis of Oxcarbazepine, therefore, involves the identification and quantification of the active drug, its active metabolite (MHD), inactive metabolites (like DHD), and potential process-related impurities such as this compound nih.gov.

Synthetic Methodologies and Formation Pathways of N Ethanone Oxcarbazepine

Strategies for Deliberate Synthesis for Research and Reference Standard Purposes

The synthesis of N-Ethanone Oxcarbazepine (B1677851) as a reference standard is crucial for its accurate identification and quantification in the Oxcarbazepine API. A key strategy for its deliberate synthesis involves the N-acetylation of Oxcarbazepine.

A plausible synthetic route commences with the acetylation of iminostilbene using acetic anhydride, which serves as both a reagent and a solvent. This initial step yields N-acetyliminostilbene. Subsequent reaction of N-acetyliminostilbene with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in methanol (B129727) leads to the formation of N-acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine. This intermediate is a critical precursor to obtaining the desired N-Ethanone Oxcarbazepine. The final steps would involve transformations to introduce the keto group at the 10-position and ensure the presence of the ethanone (B97240) moiety on the nitrogen atom of the dibenzazepine (B1670418) ring. acs.org

The synthesis of process-related impurities, such as this compound, is a vital aspect of drug manufacturing and quality control. These synthesized impurities are characterized using various analytical techniques including Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their structural identity and purity. jopcr.com

Investigation of Inadvertent Formation during Oxcarbazepine Synthesis or Storage

The inadvertent formation of this compound is a concern during the manufacturing and storage of Oxcarbazepine. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. jopcr.comjopcr.com Oxcarbazepine impurities can arise from various sources, including synthetic intermediates, process-related compounds, and degradation products. synthinkchemicals.com

One of the primary potential pathways for the inadvertent formation of this compound is the presence of residual acetylating agents, most notably acetic anhydride, in the reaction mixture during the synthesis of Oxcarbazepine. Acetic anhydride is utilized in certain synthetic routes of Oxcarbazepine intermediates. acs.org If not completely removed, residual acetic anhydride can react with the nitrogen atom of the carbamoyl (B1232498) group of Oxcarbazepine, leading to the formation of the N-ethanone derivative.

During the synthesis of Oxcarbazepine, various reagents and solvents are employed, and side reactions can lead to the generation of impurities. google.com The use of strong acids and the presence of reactive intermediates can contribute to the formation of byproducts. While specific studies detailing the inadvertent formation of this compound are not extensively published, the chemical principles of N-acetylation support this possibility in the presence of suitable acetyl sources.

Forced degradation studies are often conducted to understand the potential degradation pathways of a drug substance under various stress conditions such as acid, base, oxidation, heat, and light. jocpr.comnih.gov While these studies on Oxcarbazepine have identified several degradation products, the formation of this compound as a degradation product under typical storage conditions has not been prominently reported. However, the potential for its formation, particularly in the presence of acidic catalysts and an acetyl source, cannot be entirely ruled out.

Chemical Reaction Mechanisms Leading to this compound Formation

The formation of this compound, whether deliberate or inadvertent, occurs through the N-acetylation of the Oxcarbazepine molecule. This reaction targets the nitrogen atom of the amide (carbamoyl) group.

Role of Specific Reagents and Reaction Conditions

The key reagent in the formation of this compound is an acetylating agent. Acetic anhydride is a common and potent acetylating agent used in organic synthesis. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the carbamoyl group on one of the carbonyl carbons of acetic anhydride.

The reaction is typically facilitated by the presence of a catalyst, which can be either an acid or a base. In the context of Oxcarbazepine synthesis, acidic conditions are often employed. google.com An acid catalyst can protonate the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen atom of Oxcarbazepine.

The reaction conditions, such as temperature and reaction time, also play a significant role. Higher temperatures generally increase the rate of reaction. In the case of inadvertent formation, prolonged exposure to residual acetylating agents, even at moderate temperatures, could lead to the gradual formation of this compound.

The table below summarizes the key factors influencing the N-acetylation of Oxcarbazepine.

FactorRole in N-Acetylation
Acetylating Agent Provides the acetyl group (e.g., Acetic Anhydride)
Catalyst (Acid/Base) Activates the acetylating agent or the substrate
Temperature Influences the rate of the reaction
Reaction Time Determines the extent of conversion

Identification of Potential Side Reactions and Byproducts

The N-acetylation of Oxcarbazepine can be accompanied by side reactions, leading to the formation of other impurities. The specific byproducts formed will depend on the reaction conditions and the presence of other reactive species.

One potential side reaction is the hydrolysis of the starting material or the product, especially if water is present in the reaction mixture. The synthesis of Oxcarbazepine itself can produce various process-related impurities, and these may also undergo acetylation or other transformations under the reaction conditions. jopcr.com

In the deliberate synthesis of this compound, unreacted Oxcarbazepine would be a primary impurity. Additionally, over-acetylation or reaction at other sites on the molecule, although less likely for the carbamoyl nitrogen, could potentially occur under harsh conditions.

During the inadvertent formation, the profile of byproducts would be more complex, as it would include other degradation products of Oxcarbazepine and impurities from the manufacturing process. The table below lists some potential byproducts that could be associated with the formation of this compound.

Compound NamePotential Origin
OxcarbazepineUnreacted starting material
Acetic AcidByproduct of acetylation with acetic anhydride
Diacetylated OxcarbazepineOver-acetylation under forcing conditions
Hydrolyzed Oxcarbazepine DerivativesPresence of water in the reaction medium

Analytical Research Methodologies for N Ethanone Oxcarbazepine

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating N-Ethanone Oxcarbazepine (B1677851) from the parent drug and other related substances, ensuring the purity and quality of the pharmaceutical product.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant techniques for the analysis of Oxcarbazepine and its impurities. semanticscholar.org The development of these methods focuses on achieving high resolution, sensitivity, and specificity for separating the main component from closely related impurities like N-Ethanone Oxcarbazepine.

A stability-indicating reversed-phase liquid chromatographic (RPLC) method was developed to separate Oxcarbazepine from its synthetic impurities and degradation products. nih.gov This separation was successfully achieved on a C18 column. nih.gov Another simple and rapid UHPLC method was developed for the determination of Oxcarbazepine and its related substances, also utilizing a reversed-phase C18 column with gradient elution. semanticscholar.org

Method validation is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is suitable for its intended purpose, such as routine quality control and stability testing of Oxcarbazepine. nih.gov

ParameterConditions / ResultsReference
ColumnReversed phase C18 (100 x 2.1 mm, 1.9 µm) semanticscholar.org
Mobile PhaseGradient program with water (A) and acetonitrile (B52724) (B) semanticscholar.org
Flow Rate0.5 mL/min semanticscholar.org
Detection (UV)254 nm semanticscholar.org
Linearity Range (Oxcarbazepine)2.4 to 3.60 mg/mL (R²=0.999) semanticscholar.org
Limit of Quantification (Impurities)0.60 µg/mL to 1.30 µg/mL semanticscholar.org
Accuracy (% Recovery for Impurities)95.9% – 103.3% semanticscholar.org

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique employed for the identification and quantification of Oxcarbazepine and its degradation products. ter-arkhiv.ru This method offers high sensitivity and specificity, making it suitable for analyzing trace-level impurities in complex matrices. ter-arkhiv.ru Sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been developed for the extraction of Oxcarbazepine and its related compounds from various samples prior to GC-MS analysis. ter-arkhiv.ru The technique has been successfully used to identify 14 different metabolites and degradation products following studies of model solutions under conditions of hydrolysis and oxidation. ter-arkhiv.ru

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the impurity profiling of Oxcarbazepine. nih.gov A method was developed for the simultaneous estimation of Carbamazepine (B1668303), Oxcarbazepine, and their potential impurities, demonstrating the capability of HPTLC to resolve these structurally related compounds in a single analytical run. nih.gov In this method, separation was achieved using a mobile phase consisting of a mixture of hexane, ethyl acetate, formic acid, and acetic acid (8:2:0.5:0.3, by volume), with detection carried out by UV scanning at 254 nm. nih.gov This approach is sensitive enough to meet the requirements for detecting and quantifying drug impurities as per pharmacopeial standards. nih.gov

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic techniques are essential for the definitive identification and structural confirmation of impurities like this compound. Certified reference standards for Oxcarbazepine impurities are typically supplied with comprehensive analytical data, including NMR and MS characterization, to confirm their structural identity. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of the precise structure of compounds like this compound. While specific spectral data for this compound is not detailed in the provided research, reference standards for Oxcarbazepine impurities are confirmed using NMR analysis to validate their structure. synthinkchemicals.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for the analysis of Oxcarbazepine and its metabolites and impurities. nih.gov This technique allows for the accurate determination of the molecular weight of an impurity, providing a primary piece of evidence for its identification. Further analysis of the fragmentation patterns in the mass spectrum can elucidate the compound's structure. An LC-electrospray ionization MS method was developed for the simultaneous determination of Oxcarbazepine and eight of its metabolites, demonstrating the power of MS for identifying and quantifying multiple related compounds in a single analysis. nih.gov The mass spectrometer can be operated in a single ion recording mode to monitor specific m/z ratios corresponding to the compounds of interest, providing excellent selectivity and sensitivity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique in pharmaceutical analysis for the quantification of active ingredients and their related compounds. The method is valued for its simplicity, speed, and cost-effectiveness. In the context of Oxcarbazepine and its impurities, such as this compound, UV-Vis spectroscopy serves as a key tool in research and quality control settings.

The quantification of Oxcarbazepine, and by extension the monitoring of its related substances, relies on measuring the absorbance of a solution at a specific wavelength (λmax), where the compound absorbs light most strongly. The choice of solvent or diluent is critical as it can influence the λmax. For instance, studies have shown that Oxcarbazepine exhibits a maximum absorbance at 256 nm when using distilled water and analytical grade acetonitrile as a cosolvent. rroij.com Another method utilized a mixture of methanol (B129727) and acetonitrile (50:50 v/v) as the diluent, finding the λmax to be 254 nm. The absorbance measured is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. This principle allows for the creation of a calibration curve from which the concentration of unknown samples can be determined.

Research has validated UV-spectrophotometric methods for Oxcarbazepine over various concentration ranges. One study established linearity in the concentration range of 10 - 80 µg/ml. rroij.com Another validated method demonstrated linearity over a concentration range of 0.0-15 µg/ml, showcasing high sensitivity. These validated methods are fundamental for ensuring that the measurements are accurate, precise, and reliable for their intended purpose, including the analysis of pharmaceutical formulations.

ParameterMethod 1Method 2Method 3
λmax 256 nm rroij.com254 nm 460 nm nih.gov
Solvent/Diluent Acetonitrile in distilled water rroij.comMethanol:Acetonitrile (50:50) Acetic Acid (indirect method with NBS and BPR) nih.gov
Linearity Range 10 - 80 µg/ml rroij.com0.0 - 15 µg/ml 0.8 - 8.0 µg/ml nih.gov
Correlation Coefficient (r²) 0.9995 rroij.com>0.9986 0.9993 nih.gov

Impurity Profiling and Purity Assessment of Oxcarbazepine Active Pharmaceutical Ingredient (API)

Impurity profiling is a critical component in the development and manufacturing of any Active Pharmaceutical Ingredient (API), including Oxcarbazepine. It involves the identification, quantification, and characterization of impurities, which can be process-related, degradation products, or synthetic intermediates. synthinkchemicals.comjopcr.com The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, regulatory bodies require stringent control over these substances. synthinkchemicals.com

This compound, chemically known as N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, is recognized as a known impurity of Oxcarbazepine. allmpus.com It is listed in the European Pharmacopoeia (EP) as Oxcarbazepine EP Impurity L. allmpus.com The control and monitoring of such impurities are essential to ensure that the API meets the required quality standards.

The purity assessment of Oxcarbazepine API and the quantification of related substances like this compound typically employ high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most common methods due to their high selectivity and sensitivity. nih.govsemanticscholar.org These stability-indicating methods are designed to separate the main component (Oxcarbazepine) from all potential impurities and degradation products, allowing for their accurate quantification. nih.govresearchgate.net The development of these analytical methods involves selecting appropriate columns, mobile phases, and detectors (typically UV detectors) to achieve good resolution between all peaks. jyoungpharm.orgjocpr.com

Impurity NameAlternative Name / CodeMolecular FormulaMolecular Weight
This compound Oxcarbazepine EP Impurity L allmpus.compharmaffiliates.comC₁₇H₁₄N₂O₃ allmpus.compharmaffiliates.com294.30 allmpus.compharmaffiliates.com
Carbamazepine Oxcarbazepine EP Impurity A C₁₅H₁₂N₂O pharmaffiliates.com236.27 pharmaffiliates.com
10,11-Dihydro-10-hydroxy-carbamazepine Oxcarbazepine EP Impurity B C₁₅H₁₄N₂O₂Not specified
10-Methoxy-carbamazepine Oxcarbazepine EP Impurity D C₁₆H₁₄N₂O₂Not specified
Iminostilbene Oxcarbazepine EP Impurity H C₁₅H₁₃NO allmpus.com223.27 allmpus.com
10,11-Dihydro-10,11-epoxycarbamazepine Oxcarbazepine EP Impurity I C₁₅H₁₀N₂O₃ allmpus.compharmaffiliates.com266.25 allmpus.compharmaffiliates.com

Stability Studies of Oxcarbazepine and the Formation Kinetics of this compound

Stability studies are essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies include forced degradation, which is conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. researchgate.net The data generated is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life. nih.gov

Forced degradation studies on Oxcarbazepine involve exposing the bulk drug to various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. nih.govjyoungpharm.org The results of these studies indicate the degradation pathways and help in developing stability-indicating analytical methods capable of separating the drug from its degradation products. researchgate.net

Research shows that Oxcarbazepine is susceptible to degradation under certain stress conditions. Significant degradation has been observed under basic, acidic, and oxidative stress. researchgate.net For example, one study noted that degradation was particularly pronounced under base hydrolysis conditions. nih.gov Another study confirmed that Oxcarbazepine is more sensitive to alkaline conditions while being very resistant to acidic, oxidative, and photolytic degradation. In contrast, a separate study reported complete degradation under basic conditions (0.1N NaOH) and oxidative stress (hydrogen peroxide), with partial degradation (13.53%) observed in acidic media (1.0N HCl). jocpr.com

While these studies identify the conditions under which Oxcarbazepine degrades and lead to the formation of various degradation products, the specific formation kinetics of this compound under these stress conditions are not extensively detailed in the cited literature. The identification of this compound as a known impurity suggests it could be formed during synthesis or as a degradation product, but detailed kinetic models of its formation from Oxcarbazepine under specific stress conditions require further investigation.

Stress ConditionReagent/MethodObservation
Acid Hydrolysis 1.0 N Hydrochloric Acid jyoungpharm.orgjocpr.comSignificant degradation observed in some studies researchgate.net; 13.53% degradation found in another. jocpr.com
Base Hydrolysis 0.1 N Sodium Hydroxide jyoungpharm.orgjocpr.comSignificant degradation observed nih.govresearchgate.net; complete degradation reported in one study. jocpr.com
Oxidation 3.0% Hydrogen Peroxide jyoungpharm.orgjocpr.comSignificant degradation observed researchgate.net; complete degradation reported in one study. jocpr.com
Thermal Degradation Heat at 80°C jyoungpharm.orgDrug found to be stable. nih.gov
Photolytic Degradation UV Radiation Drug found to be stable. nih.gov

Preclinical and Mechanistic Investigations of N Ethanone Oxcarbazepine

In Vitro Studies on Molecular Interactions

In vitro research on Oxcarbazepine (B1677851) and its principal active metabolite, MHD, has focused on characterizing their interactions with plasma proteins and metabolic enzymes. These studies are crucial for understanding their pharmacokinetic profiles.

Protein Binding: The binding of a compound to plasma proteins, predominantly albumin, influences its distribution and availability to target sites. Oxcarbazepine exhibits moderate protein binding. ucl.ac.uk Its active metabolite, MHD, which is responsible for the majority of the pharmacological effect, is approximately 40% bound to plasma proteins, mainly albumin. nih.govresearchgate.net Studies in patients with trigeminal neuralgia found the mean percent of free, unbound Oxcarbazepine to be 41%, while the mean percent of free MHD was 61%. nih.gov The binding capacity for both compounds remains constant within clinically observed concentration ranges. nih.gov

Enzyme Inhibition and Induction: Unlike many other antiepileptic drugs, Oxcarbazepine and its metabolites have a reduced propensity for extensive drug-drug interactions mediated by the cytochrome P450 (CYP) system, primarily due to its reductive metabolic pathway. nih.govdrugbank.com However, some interactions have been characterized. In vitro, MHD is known to be an inhibitor of the enzyme CYP2C19. nih.gov Conversely, Oxcarbazepine and MHD can act as inducers of other enzymes. For instance, they may induce CYP3A4 and uridine (B1682114) diphosphate-glucuronyltransferase (UGT) enzymes, which can affect the metabolism of other substrates, such as hormones in oral contraceptives. nih.govbohrium.comresearchgate.net While MHD is considered a weak inducer of UGTs in vitro, no significant inhibitory effects have been observed for Oxcarbazepine itself in human studies. nih.govbohrium.com

Table 1: In Vitro Molecular Interactions of Oxcarbazepine and MHD
CompoundInteraction TypeTargetFindingReference
Oxcarbazepine (OXC)Protein BindingPlasma Proteins~59% bound; ~41% free fraction. ucl.ac.uknih.gov
10-monohydroxy derivative (MHD)Protein BindingPlasma Proteins (primarily Albumin)~40% bound; ~61% free fraction. nih.govnih.gov
10-monohydroxy derivative (MHD)Enzyme InhibitionCYP2C19Identified as an inhibitor in vitro. nih.gov
Oxcarbazepine (OXC) / MHDEnzyme InductionCYP3A4 / UGTsConsidered inducers; may affect metabolism of other drugs. nih.govbohrium.comresearchgate.net

Comparative Pharmacological Profiling with Oxcarbazepine and MHD in Isolated Systems

The primary mechanism of action for Oxcarbazepine is exerted through its active metabolite, MHD. wikipedia.orgpatsnap.comoxtellarxrhcp.com Both compounds achieve their effects primarily by modulating the activity of voltage-sensitive sodium channels. wikipedia.orgpatsnap.comdroracle.ai

In isolated neuronal cell models, Oxcarbazepine and MHD demonstrate a stabilizing effect on hyperexcited neural membranes. wikipedia.orgpatsnap.com This action is accomplished through the blockade of voltage-gated sodium channels, which leads to the suppression of repetitive neuronal firing and a reduction in the propagation of synaptic impulses. wikipedia.orgpatsnap.com In differentiated NG108-15 neuronal cells, Oxcarbazepine was shown to cause a reversible, concentration-dependent reduction in the amplitude of voltage-gated Na+ current (INa) with an IC50 value of 3.1 µM. nih.gov

Table 2: Comparative In Vitro Pharmacology of Oxcarbazepine and MHD
CompoundTarget SystemObserved Effect in Isolated SystemsReference
Oxcarbazepine (OXC) & MHDVoltage-Gated Sodium ChannelsBlockade of channels, leading to stabilization of hyperexcited membranes and inhibition of repetitive neuronal firing. wikipedia.orgpatsnap.comoxtellarxrhcp.com
Oxcarbazepine (OXC)Voltage-Gated Na+ Current (INa)Reversible reduction in current amplitude (IC50 = 3.1 µM in NG108-15 cells). nih.gov
Oxcarbazepine (OXC) & MHDVoltage-Gated Potassium ChannelsPotential enhancement of potassium conductance. wikipedia.orgdroracle.ai
Oxcarbazepine (OXC) & MHDHigh-Voltage Activated Calcium ChannelsPotential modulation of channel activity. wikipedia.orgdroracle.ai
10-monohydroxy derivative (MHD)GABAA ReceptorsSignificantly less effective potentiator compared to Oxcarbazepine. aesnet.org

Assessment of Potential for Biological Activity or Inactivity as a Research Compound

The potential for a research compound to be biologically active or inactive is determined through extensive preclinical screening. In the case of Oxcarbazepine, it is considered a prodrug, as it is rapidly and extensively metabolized to its pharmacologically active metabolite, MHD, which is primarily responsible for its therapeutic effects. wikipedia.orgpatsnap.comnih.gov The parent compound, Oxcarbazepine, has a very short half-life of about 2 hours, whereas MHD has a much longer half-life of approximately nine hours, allowing it to exert a sustained action. wikipedia.orgnih.gov

The metabolic pathway of Oxcarbazepine also produces other, minor metabolites. For example, approximately 4% of an Oxcarbazepine dose is oxidized to a 10,11-dihydroxy derivative (DHD). ucl.ac.uknih.gov This DHD metabolite is considered pharmacologically inactive. ucl.ac.uknih.gov

Therefore, the study of Oxcarbazepine's metabolism provides a clear example of how a parent compound can yield both biologically active and inactive derivatives. Any new research compound, such as a hypothetical N-Ethanone derivative, would require similar rigorous investigation. Its potential for biological activity would depend on factors such as its ability to interact with pharmacological targets like ion channels, its metabolic stability, and its protein binding characteristics. Without such experimental data, its potential for activity or inactivity remains purely speculative.

Theoretical and Computational Chemistry Approaches

Structure-Activity Relationship (SAR) Analysis of N-Ethanone Oxcarbazepine (B1677851)

The structure-activity relationship (SAR) of N-Ethanone Oxcarbazepine can be inferred from the extensive research on its parent compound, oxcarbazepine, and other dibenzo[b,f]azepine derivatives. The core tricyclic dibenzo[b,f]azepine nucleus is a critical pharmacophore for anticonvulsant activity. The introduction of an ethanone (B97240) (acetyl) group at the 5-position of the azepine ring in place of the carbamoyl (B1232498) hydrogen of oxcarbazepine significantly alters the electronic and steric properties of this region.

Molecular Modeling and Docking Studies for Hypothetical Target Interactions

While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, its structural similarity to oxcarbazepine allows for informed hypotheses regarding its potential target interactions. The primary mechanism of action for oxcarbazepine and its active metabolite is the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the propagation of action potentials.

Hypothetical molecular docking studies would likely focus on the interaction of this compound with various states of VGSCs. It is postulated that the dibenzo[b,f]azepine moiety would insert into the hydrophobic core of the channel's pore, a common binding mode for many anticonvulsants. The orientation of this compound within the binding site would be critical. The presence of the N-ethanone group could lead to steric clashes or favorable hydrophobic interactions, depending on the specific amino acid residues lining the pocket. Furthermore, the carbonyl oxygen of the acetyl group could form hydrogen bonds with residues such as tyrosine or threonine, which are known to be important for the binding of other local anesthetics and anticonvulsants to VGSCs.

Prediction of Physicochemical Properties (e.g., lipophilicity, pKa) for Research Design

The design of future research involving this compound relies heavily on the accurate prediction of its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its potential as a research tool or therapeutic agent.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a compound's ability to cross biological membranes, including the blood-brain barrier. A predicted XLogP3 value for N-acetyl oxcarbazepine (a synonym for this compound) is approximately 1.9. nih.gov This moderate lipophilicity suggests that the compound may have reasonable membrane permeability.

The acid-dissociation constant (pKa) is another crucial parameter that influences a compound's ionization state at physiological pH, affecting its solubility and ability to interact with biological targets. This compound possesses an amide functional group. The amide proton is generally considered to be very weakly acidic, with a pKa value typically well above the physiological pH range, meaning it will exist predominantly in its neutral form.

The topological polar surface area (TPSA) is a descriptor that correlates with a molecule's hydrogen bonding potential and is often used to predict drug transport properties. The computed TPSA for N-acetyl oxcarbazepine is 66.5 Ų. nih.gov

These predicted properties are invaluable for designing experiments, such as selecting appropriate solvent systems for in vitro assays and predicting potential bioavailability for in vivo studies.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Formula C₁₇H₁₄N₂O₃ nih.gov
Molecular Weight 294.30 g/mol nih.gov
XLogP3 1.9 nih.gov
Topological Polar Surface Area 66.5 Ų nih.gov
Hydrogen Bond Donors 1 nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful tools for elucidating the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. For this compound, methods such as Density Functional Theory (DFT) can be employed to analyze its molecular orbitals, electrostatic potential, and charge distribution.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps can visualize the charge distribution across the molecule. For this compound, these maps would likely show negative potential around the carbonyl oxygens of the ketone and the N-ethanone group, indicating their role as potential hydrogen bond acceptors. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems.

These computational analyses provide a detailed picture of the electronic landscape of this compound, which can be correlated with its physicochemical properties and potential biological activity. This fundamental understanding is crucial for the rational design of new derivatives with improved properties.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Oxcarbazepine

Metabolic Research Pathways of N Ethanone Oxcarbazepine if Studied As a Minor Metabolite or Degradation Product

In Vitro Metabolic Stability Studies

In vitro studies using human and animal liver microsomes and hepatocytes are crucial for elucidating the metabolic fate of a drug. For Oxcarbazepine (B1677851), these studies have been instrumental in understanding its biotransformation.

Human Liver Microsomes : Studies with human liver microsomes have shown that Oxcarbazepine is metabolized. nih.gov However, it is a poor inhibitor of major cytochrome P450 enzymes. fda.gov The primary metabolic pathway is the reduction of the keto group to form the pharmacologically active 10-monohydroxy derivative (MHD). clinpgx.orgnih.gov This reduction is catalyzed by cytosolic reductases, including members of the aldo-keto reductase family. clinpgx.orgdrugbank.com In vitro, both Oxcarbazepine and its active metabolite MHD have been shown to be competitive inhibitors of CYP2C19. fda.gov

Rat Liver Microsomes : In vitro studies using rat liver microsomes have also demonstrated the metabolism of Oxcarbazepine. nih.gov These studies have shown that Oxcarbazepine can induce microsomal enzymes in rats, a characteristic that is less pronounced in humans due to species differences in metabolism. tandfonline.com The formation of 10-hydroxy-10, 11-dihydro-carbamazepine (MHD) has been identified in these in vitro systems. nih.gov

Hepatocytes : Research utilizing hepatocytes would provide a more complete picture of metabolic pathways, including both phase I and phase II reactions. For Oxcarbazepine, the subsequent step after the formation of MHD is conjugation, primarily glucuronidation, which is a phase II metabolic process. nih.govresearchgate.net

Table 1: Summary of In Vitro Metabolic Stability Findings for Oxcarbazepine
SystemKey FindingsPrimary Metabolite(s)Citations
Human Liver MicrosomesMetabolism via reduction; weak inhibitor of CYP450 enzymes; competitive inhibitor of CYP2C19.10-monohydroxy derivative (MHD) clinpgx.orgnih.govfda.gov
Rat Liver MicrosomesInduces microsomal enzymes; metabolism to MHD.10-hydroxy-10, 11-dihydro-carbamazepine (MHD) nih.govtandfonline.com

Identification of Potential Metabolites and Degradation Products in Preclinical Models

Preclinical studies in animal models are essential for identifying metabolites and understanding the in vivo biotransformation of a drug.

The principal metabolite of Oxcarbazepine identified in preclinical and clinical studies is the 10-monohydroxy derivative (MHD), which is responsible for most of the drug's pharmacological activity. researchgate.netnih.gov MHD exists as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. nih.gov

Further metabolism of MHD occurs, with a small fraction being oxidized to the inactive 10,11-dihydroxy derivative (DHD). clinpgx.orgresearchgate.net The majority of MHD is eliminated through conjugation with glucuronic acid. nih.govdrugbank.com

Forced degradation studies have been conducted to identify potential degradation products of Oxcarbazepine under various stress conditions such as acid, base, oxidation, and heat. researchgate.netnih.govakjournals.com These studies are crucial for understanding the stability of the drug and for identifying impurities that may arise during manufacturing and storage. synthinkchemicals.com While specific degradation pathways for N-Ethanone Oxcarbazepine are not detailed, the degradation of Oxcarbazepine itself has been shown to occur under hydrolytic and oxidative stress. researchgate.netakjournals.com

Table 2: Major Metabolites of Oxcarbazepine Identified in Preclinical Models
MetaboliteAbbreviationActivityMetabolic PathwayCitations
10-monohydroxy derivativeMHDActiveReduction of the keto group of Oxcarbazepine. clinpgx.orgresearchgate.netnih.gov
10,11-dihydroxy derivativeDHDInactiveOxidation of MHD. clinpgx.orgresearchgate.net

Future Directions and Research Gaps

Development of Novel Synthetic Routes with Reduced Impurity Formation

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern, necessitating stringent control to ensure drug safety and efficacy. jopcr.comjopcr.comijprajournal.com N-Ethanone Oxcarbazepine (B1677851) (also known as N-acetyl oxcarbazepine or USP Oxcarbazepine Related Compound B) is an impurity that can arise during the synthesis of Oxcarbazepine. nih.gov The development of novel synthetic pathways for Oxcarbazepine that minimize the formation of such impurities is a key area for future research.

Current synthetic routes for Oxcarbazepine can involve multiple steps, and some reported methods use costly raw materials or result in lower yields, increasing the potential for impurity generation. researchgate.net Research efforts have been made to develop modified routes that are more economical and produce higher yields. researchgate.net However, a dedicated focus on designing synthetic strategies that specifically prevent the formation of N-Ethanone Oxcarbazepine is required. This could involve exploring alternative reagents, catalysts, or reaction conditions that are less likely to lead to the N-acetylation of the Oxcarbazepine core structure. Understanding the mechanism of impurity formation is crucial for developing processes that can reduce or eliminate it. ijprajournal.commerieuxnutrisciences.com Future research should aim to develop and validate synthetic methods that are not only efficient and cost-effective but also inherently cleaner, yielding a final product with a significantly reduced impurity profile.

Advanced Analytical Techniques for Trace Level Detection and Quantification

Ensuring that pharmaceutical products meet rigorous safety and quality standards requires the ability to detect and quantify impurities, even at trace levels. biomedres.us Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in new drug substances. resolvemass.ca The development of advanced, highly sensitive analytical methods is crucial for the accurate detection and quantification of this compound.

Several sophisticated analytical techniques are currently employed for general pharmaceutical impurity profiling, including:

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating, detecting, and quantifying organic impurities with high sensitivity and accuracy. biomedres.usresolvemass.camedikamenterqs.com

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis of MS, offering detailed structural information about impurities. biomedres.usmedikamenterqs.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities. resolvemass.camedikamenterqs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information, proving to be a reliable tool for the structural elucidation of synthesized impurities. jopcr.comjopcr.comresolvemass.camedikamenterqs.com

Future research should focus on developing and validating specific, ultra-sensitive methods, such as Ultra-High Performance Liquid Chromatography (UHPLC), for this compound. semanticscholar.org The goal is to create robust protocols capable of detecting and quantifying this impurity at very low concentrations in both the drug substance and the final formulated products, ensuring compliance with evolving regulatory standards. merieuxnutrisciences.combiomedres.usnih.gov

Comprehensive Mechanistic Studies on Its Biological Role as an Impurity

Impurities in pharmaceuticals can potentially affect the safety and efficacy of a drug. jopcr.comjopcr.com Although this compound is present at trace levels, its structural similarity to the parent drug, Oxcarbazepine, warrants investigation into its potential biological activity. Oxcarbazepine itself is a prodrug, metabolized to its active 10-monohydroxy derivative (MHD), which acts by blocking voltage-sensitive sodium channels. wikipedia.org

There is currently a gap in the understanding of the pharmacological and toxicological profile of this compound. Future research should undertake comprehensive mechanistic studies to determine if this impurity has any intrinsic biological activity. Key research questions include:

Does it interact with the same molecular targets as Oxcarbazepine or its active metabolite?

Could it contribute to the therapeutic effect or, conversely, to any adverse effects?

How is it metabolized and eliminated by the body?

Answering these questions is essential for a complete risk assessment and to fully understand the safety profile of Oxcarbazepine.

Applications in Medicinal Chemistry and Drug Discovery Research

While viewed as an impurity, the core structure of this compound could hold potential for medicinal chemistry and drug discovery. The dibenz[b,f]azepine scaffold, central to both Oxcarbazepine and Carbamazepine (B1668303), has proven to be a valuable template for developing anticonvulsant drugs. nih.gov Researchers have synthesized novel analogues of Oxcarbazepine to explore their potential for enhanced anticonvulsant activity. researchgate.net

This compound could serve several roles in future drug discovery research:

As a scaffold: The molecule could be used as a starting point for the synthesis of new libraries of compounds. By modifying its structure, chemists could explore new derivatives with potentially improved pharmacological properties or different therapeutic applications.

As a chemical probe: If it is found to have specific biological activity, it could be used as a tool to investigate biological pathways or molecular targets.

For Structure-Activity Relationship (SAR) studies: Comparing the biological activity of this compound to that of Oxcarbazepine and other related analogues can provide valuable insights into the SAR of this class of compounds. nih.gov This knowledge can guide the rational design of new, more effective, and safer therapeutic agents.

Exploring these applications could turn a compound currently viewed only as an impurity into a valuable asset in the field of medicinal chemistry.

Q & A

Q. What validated analytical methods are recommended for quantifying oxcarbazepine and its degradation products in pharmaceutical formulations?

A reversed-phase UHPLC method with gradient elution (mobile phase A: water, B: acetonitrile) on a C18 column (1.9 µm particle size) is widely used. Detection at 254 nm provides high selectivity, with a linearity range of 2.4–3.60 mg/mL (R²=0.999) and mean recovery rates of 95.9–103.3% for degradation products . This method is suitable for routine quality control and stability studies.

Q. What safety protocols are critical when handling oxcarbazepine in laboratory settings?

Use chemical-resistant gloves, face shields, and flame-retardant protective clothing to avoid skin/eye contact. Ensure mechanical exhaust or fume hoods to minimize inhalation risks. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water. Avoid dust formation and store in sealed containers at recommended temperatures .

Q. How do pharmacokinetic parameters differ between oxcarbazepine’s immediate-release (IR) and extended-release (XR) formulations?

Pharmacokinetic modeling predicts comparable efficacy between OXC-IR (twice-daily) and OXC-XR (once-daily) at monohydroxy derivative Cmin concentrations. Dose adjustments (1200–2400 mg/day) are critical for maintaining therapeutic equivalence in monotherapy or adjunctive regimens .

Advanced Research Questions

Q. How can contradictory efficacy data from oxcarbazepine clinical trials in neuropathic pain be systematically analyzed?

Perform meta-analyses stratified by study design (e.g., spinal cord stimulator status, dosing duration). For example, RCTs with 600 mg/day carbamazepine (a structural analog) showed analgesic efficacy in CRPS, but oxcarbazepine lacks direct evidence in this context. Statistical reconciliation should account for confounding variables like placebo response (β0) and residual error (σ) .

Q. What experimental strategies resolve discrepancies in reported neuroprotective mechanisms of oxcarbazepine?

Use preclinical models (e.g., chronic epilepsy) to isolate oxcarbazepine’s effects on sodium channel modulation versus antioxidant pathways. Combine electrophysiological recordings with biomarkers like glutathione levels. Compare outcomes to carbamazepine to differentiate toxicity profiles (e.g., bone-marrow suppression vs. dizziness/nausea) .

Q. How should researchers design trials to assess oxcarbazepine’s efficacy in pediatric populations with drug-resistant epilepsy?

Adopt weight-based dosing protocols validated in studies like 804P107. Measure seizure frequency reduction over 28-day cycles and adjust for covariates (e.g., age, concomitant medications). Use responder rate analysis (≥50% seizure reduction) with random-effects models to account for heterogeneity .

Q. What methodologies address the lack of ecological toxicity data for oxcarbazepine?

Conduct in vitro bioassays (e.g., Daphnia magna immobilization tests) to estimate acute aquatic toxicity. For chronic exposure, use biodegradation studies under OECD 301 guidelines. Model bioaccumulation potential via octanol-water partition coefficients (log P) derived from UHPLC retention times .

Methodological Considerations

  • Data Validation : Cross-reference chromatographic purity data (e.g., 299.92 mg/tablet assay results) with certified reference standards .
  • Clinical Data Interpretation : Differentiate between "responder rates" (RR 1.80 for 50% seizure reduction) and median percentage reductions (26–83.3%) to avoid overgeneralization .
  • Safety Compliance : Document glove material compatibility (e.g., nitrile vs. neoprene) and respiratory protection standards (NIOSH/CEN) during risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.